molecular formula C14H11ClF3NO4 B5648961 5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B5648961
M. Wt: 349.69 g/mol
InChI Key: DEPIBZPKMREFBT-UHFFFAOYSA-N
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Description

The compound of interest is part of a broader class of chemicals derived from 2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile scaffold in organic synthesis. These derivatives are known for their reactivity and potential application in synthesizing various biologically active molecules.

Synthesis Analysis

Synthesis of similar compounds often involves multicomponent reactions, including the condensation of dimethyl 1,3-dioxane-4,6-dione with different aldehydes and amines. For instance, Jeon and Kim (2000) demonstrated an efficient approach to synthesize 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which might parallel the synthesis strategy for the compound (Jeon & Kim, 2000).

Molecular Structure Analysis

The molecular structure of derivatives has been extensively studied, revealing their conformations and interactions. Low et al. (2002) and Stepina et al. (2015) provided insights into the supramolecular structures of closely related compounds, highlighting the role of weak hydrogen bonds and van der Waals forces in their crystal packing (Low et al., 2002), (Stepina et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves reactions with nucleophiles or electrophiles, leading to various derivatives. Al-Sheikh et al. (2009) discussed reactions yielding sulfoxide and phosphonium derivatives from a related 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, indicating a diverse reactivity profile that could be expected for the compound in focus (Al-Sheikh et al., 2009).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds. Insights into the crystalline structure and physical properties can be inferred from studies on similar molecules, such as those by Coppernolle et al. (2010), who detailed the crystal structures of derivatives, providing a basis for predicting the physical characteristics of the compound of interest (Coppernolle et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are key for the application of these compounds in synthetic chemistry. The work by Jeon and Kim (2000) on reactions with primary and secondary alkylamines showcases the versatile chemistry of closely related compounds, suggesting similar potential for the compound (Jeon & Kim, 2000).

properties

IUPAC Name

5-[[4-chloro-2-(trifluoromethyl)anilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO4/c1-13(2)22-11(20)8(12(21)23-13)6-19-10-4-3-7(15)5-9(10)14(16,17)18/h3-6,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIBZPKMREFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=C(C=C(C=C2)Cl)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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